B1574968 PSMA (27-38)

PSMA (27-38)

Cat. No.: B1574968
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSMA

Scientific Research Applications

PSMA-Targeted Radiopharmaceuticals

PSMA has emerged as a crucial molecular target in nuclear medicine due to its overexpression on prostate cancer cells, particularly in advanced stages and metastatic disease. Research has focused on developing various tracers for detecting and treating prostate cancer through radioligand imaging, therapy, or radioguided surgery. Significant progress has been made in shifting towards low molecular weight inhibitors with high affinity to PSMA, leading to widespread clinical application of these radiopharmaceuticals (Wester & Schottelius, 2019).

Near-Infrared Fluorescence Imaging

PSMA's overexpression on malignant prostate cells and in the neovasculature of many tumors has led to the development of low-molecular-weight agents like YC-27 for near-infrared (NIR) imaging. This advancement enables real-time laparoscopic imaging to detect and surgically remove PSMA-positive xenografts, significantly improving surgical outcomes and reducing positive surgical margins (Neuman et al., 2014).

PSMA in Theranostics

PSMA's role as an imaging and therapy target in prostate cancer has been crucial. PSMA-targeted PET imaging and molecular radiotherapy represent evolving technologies that have improved patient outcomes. The history of PSMA in clinical trials emphasizes its role in the theranostic revolution of prostate cancer management (Miyahira & Soule, 2021).

Preclinical Research on PSMA-Targeted Radionuclide Therapy

PSMA's expression on prostate cancer cells and its increase during disease progression have made it an excellent target for theranostics using radiolabeled tracers. However, challenges like radiotoxicity in healthy organs and varied patient responses necessitate further preclinical research to improve PSMA-targeted radionuclide therapy (TRT) by enhancing tumor uptake and protecting healthy organs (Ruigrok et al., 2019).

Constitutive and Antibody-Induced Internalization of PSMA

PSMA functions as a receptor mediating the internalization of a putative ligand. The endocytosis of the PSMA-antibody complex occurs via clathrin-coated pits, which suggests that PSMA might play a role in delivering toxins, drugs, or isotopes specifically to prostate cancer cells (Liu et al., 1998).

PSMA I&T as a Theranostic Agent

PSMA I&T, a PSMA inhibitor, has shown promising results in SPECT/CT imaging and radionuclide therapy of prostate cancer. Despite high tracer uptake in kidneys and salivary glands, coadministration of 2-PMPA efficiently reduces PSMA-mediated renal uptake, improving the tumor-to-kidney absorbed dose ratio during therapy (Chatalic et al., 2016).

PSMA Theranostics: Current and Future Perspectives

Radioligand therapy (RLT) using 177Lu-labeled PSMA ligands has shown encouraging response rates and low toxicity in treating metastatic castration-resistant prostate cancer. Challenges and opportunities in PSMA theranostics, including patient selection criteria and protocol development, highlight the potential of this approach (Rahbar et al., 2018).

Properties

sequence

VLAGGFFLL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

PSMA (27-38)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.